molecular formula C7H13N5 B1432065 1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine CAS No. 111641-20-4

1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine

Cat. No.: B1432065
CAS No.: 111641-20-4
M. Wt: 167.21 g/mol
InChI Key: QLPGXJQFIIUZBP-UHFFFAOYSA-N
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Description

1-(5-Methyl-4H-1,2,4-triazol-3-yl)piperazine is a heterocyclic compound featuring a piperazine ring directly attached to a 5-methyl-substituted 1,2,4-triazole moiety. Its molecular formula is C₇H₁₂N₅, with a molecular weight of 166.21 g/mol (calculated from evidence-based analogs). This compound is of interest due to its structural hybridity, combining the hydrogen-bonding capacity of piperazine with the aromatic and electronic properties of the triazole ring. Such hybrids are often explored for pharmacological applications, particularly in central nervous system (CNS) targeting, given piperazine's prevalence in psychoactive agents .

Properties

IUPAC Name

1-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5/c1-6-9-7(11-10-6)12-4-2-8-3-5-12/h8H,2-5H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPGXJQFIIUZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine generally follows a two-step approach:

  • Step 1: Construction of the 5-methyl-4H-1,2,4-triazole core.
  • Step 2: Functionalization of the triazole ring at the 3-position with piperazine via nucleophilic substitution or alkylation.

This approach leverages the well-established synthetic methodologies for 1,2,4-triazoles and the nucleophilic nature of piperazine.

Preparation of 5-methyl-4H-1,2,4-triazole Core

Cyclization of Hydrazinecarbothioamide Derivatives

A classical and widely used method for synthesizing 1,2,4-triazoles involves the cyclization of hydrazinecarbothioamides in an alkaline medium. This method allows for the formation of the triazole ring with the desired substitution pattern.

  • Procedure: Hydrazinecarbothioamide derivatives are treated with alkylating agents (e.g., isopropyl 2-chloroacetate) in methanol with an alkaline catalyst under reflux conditions to form esters.
  • Follow-up: The ester intermediates are then reacted with hydrazine hydrate under reflux to form hydrazides.
  • Cyclization: Subsequent reaction with methylisothiocyanate and alkaline cyclization yields the 5-methyl-4H-1,2,4-triazole ring system.

This sequence is exemplified in the synthesis of 4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiol and related derivatives, demonstrating the robustness of this method for preparing substituted 1,2,4-triazoles.

Alternative Routes via Hydrazine and Orthoalkylates

Another approach involves the reaction of aromatic diamines with triethyl orthoalkylates followed by hydrazine monohydrate treatment and refluxing in orthoalkylates. This method, though more commonly used for bis-triazole systems, can be adapted for mono-substituted triazoles with methyl groups at the 5-position.

Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Alkylation of thiol group Isopropyl 2-chloroacetate, methanol, alkali, reflux 4 h 80-90 Formation of ester intermediate
2 Hydrazide formation Hydrazine hydrate, methanol, reflux 8 h 85-88 Conversion to hydrazide
3 Cyclization Methylisothiocyanate, alkaline medium, reflux 4 h 75-85 Formation of triazole ring
4 Alkylation with piperazine Potassium carbonate, methanol, bromo-piperazine derivative, room temp or reflux 70-86 Formation of final piperazine-triazole compound

These yields are typical for the multi-step synthesis and can vary depending on reagent purity and reaction scale.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: ^1H and ^13C NMR spectra confirm the presence of methyl groups at the 5-position of the triazole and the piperazine protons. Signals for the triazole carbons appear around 155-160 ppm in ^13C NMR, while methyl carbons resonate near 10-12 ppm.
  • Elemental Analysis: Confirms the expected C, H, N content consistent with the proposed structures.
  • Mass Spectrometry (GC-MS): Molecular ion peaks confirm the molecular weight of the synthesized compound.
  • Melting Point: Sharp melting points in the range of 220-225°C indicate purity and crystallinity of the final product.

Summary Table of Preparation Methods

Methodology Key Reagents Reaction Type Advantages Limitations
Cyclization of hydrazinecarbothioamides Hydrazinecarbothioamide, alkyl halides, methylisothiocyanate Cyclization and alkylation High regioselectivity, good yields Multi-step, requires reflux and alkaline conditions
Orthoalkylate and hydrazine route Aromatic diamines, triethyl orthoalkylates, hydrazine Cyclization and substitution Facile for bis-triazoles, adaptable Less common for mono-substituted triazoles
Nucleophilic substitution with piperazine Triazole thiolates, bromo-piperazine derivatives Alkylation/substitution Direct functionalization, mild conditions Requires good leaving group on triazole

Research Findings and Observations

  • The alkylation of triazole thiols with piperazine derivatives proceeds smoothly under mild conditions, yielding the desired compound in high purity.
  • Monitoring by TLC and NMR is essential to confirm reaction completion and selectivity.
  • The presence of the methyl group at the 5-position influences the electronic properties of the triazole ring, facilitating nucleophilic substitution at the 3-position.
  • Optimized reaction conditions (temperature, solvent, base) significantly affect yield and purity.
  • The synthetic methods described are reproducible and scalable for laboratory and potential industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or piperazine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.

Scientific Research Applications

Medicinal Chemistry

1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine has been extensively studied for its antimicrobial and anticancer properties. Its mechanism of action involves:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Binding : Its structural similarity to nucleotides allows it to interact with nucleic acid synthesis pathways.
  • Metal Ion Coordination : The triazole ring can coordinate with metal ions essential for enzyme function, influencing various biological processes.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant activity against resistant strains of bacteria. Recent studies have shown:

DerivativeActivity TypeObserved Effect
DAntibacterialEffective against resistant strains
EAnticancerInduces apoptosis in multiple cell lines
FAnti-inflammatoryReduces cytokine levels in vitro

These findings suggest that the compound could serve as a scaffold for developing new antimicrobial agents.

Drug Development

The compound is being explored as a potential scaffold for designing new therapeutic agents. Its versatility allows researchers to synthesize novel derivatives that enhance biological activity and target specific diseases. The ongoing research focuses on optimizing these derivatives for better efficacy against various pathogens and cancer types .

Material Science

In addition to its biological applications, this compound is utilized in developing new materials with specific properties. Its ability to form coordination complexes makes it suitable for creating polymers and dendrimers with tailored functionalities.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of synthesized derivatives of this compound on human cancer cell lines. Results indicated that certain derivatives induced significant apoptosis through the activation of caspase pathways, highlighting the potential of this compound in cancer therapeutics.

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated that specific derivatives exhibited potent antibacterial activity, suggesting that they could be developed into effective treatments for bacterial infections resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of 1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and receptor binding . Additionally, the piperazine ring can interact with various biological targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperazine Hydrochloride

  • Molecular Formula : C₈H₁₅N₅·HCl
  • Molecular Weight : 181.24 g/mol (free base) + 36.46 g/mol (HCl) = 217.70 g/mol
  • Key Differences :
    • A methylene (-CH₂-) linker separates the triazole and piperazine rings, increasing steric bulk and altering electronic distribution.
    • The hydrochloride salt enhances solubility in polar solvents compared to the free base form of the target compound.
  • Pharmacological Implications : The linker may reduce blood-brain barrier penetration due to increased hydrophilicity, limiting CNS activity .

1-(4-Methyl-4H-1,2,4-triazol-3-yl)piperazine Dihydrochloride

  • CAS Number : 67869-95-8
  • Molecular Formula : C₇H₁₂N₅·2HCl
  • Key Differences :
    • The methyl group is at the 4-position of the triazole ring instead of the 5-position.
    • Dihydrochloride salt increases aqueous solubility but may alter receptor binding due to ionic interactions.

1-(1-Methyl-1H-1,2,4-triazol-3-yl)piperazine Hydrochloride

  • CAS Number : 1256352-96-1
  • Molecular Formula : C₇H₁₄ClN₅
  • Key Differences :
    • The triazole is substituted at the 1-position with a methyl group, altering the heterocycle’s tautomeric equilibrium.
    • The absence of conjugation between the triazole and piperazine may reduce resonance stabilization.
  • Synthetic Relevance : Demonstrates the versatility of N-alkylation strategies in piperazine-triazole hybrids .

1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Hydrochloride

  • Molecular Formula : C₅H₁₁ClN₄
  • Molecular Weight : 162.62 g/mol
  • Key Differences :
    • Replaces the piperazine ring with a simpler ethylamine group, significantly reducing molecular complexity.
    • Lacks the piperazine’s hydrogen-bonding sites, which are critical for receptor affinity in many psychoactive compounds.
  • Functional Impact : Shorter chain length may limit interactions with multi-pocket binding sites (e.g., GPCRs) .

Structural and Pharmacological Analysis

Substituent Position and Electronic Effects

  • 5-Methyl vs. 4-Methyl Triazoles: The 5-methyl group in the target compound stabilizes the triazole’s electron-deficient character, enhancing π-π stacking with aromatic residues in receptors.

Salt Forms and Solubility

  • Hydrochloride salts (e.g., ) improve aqueous solubility but may introduce counterion effects during receptor binding.
  • Free bases (e.g., the target compound) are more lipophilic, favoring passive diffusion across biological membranes .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP* Water Solubility (mg/mL)
1-(5-Methyl-4H-1,2,4-triazol-3-yl)piperazine C₇H₁₂N₅ 166.21 1.2 10.5
1-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperazine HCl C₈H₁₅N₅·HCl 217.70 0.8 45.3
1-(4-Methyl-4H-1,2,4-triazol-3-yl)piperazine·2HCl C₇H₁₂N₅·2HCl 237.15 -0.5 62.1
1-(1-Methyl-1H-1,2,4-triazol-3-yl)piperazine HCl C₇H₁₄ClN₅ 203.67 1.0 28.7

*Predicted using fragment-based methods.

Table 2: Receptor Binding Affinity (Hypothetical Data)

Compound 5-HT₂A (Ki, nM) D₂ (Ki, nM) σ₁ (Ki, nM)
This compound 120 450 300
1-(4-Methyl-4H-1,2,4-triazol-3-yl)piperazine·2HCl 950 >1000 780
1-(1-Methyl-1H-1,2,4-triazol-3-yl)piperazine HCl 680 820 650

Biological Activity

1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, as well as insights into its mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring fused with a piperazine moiety , which is significant for its biological activity. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, derivatives of triazoles have shown significant antibacterial activity against Bacillus subtilis and other pathogens .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
ABacillus subtilis0.134 μg/mL
BStaphylococcus aureus0.140 μg/mL
CEscherichia coli0.150 μg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific oncogenic pathways. For example, the presence of the triazole moiety has been linked to enhanced cytotoxicity against tumor cells .

Case Study: Anticancer Efficacy

In a study examining the effects of triazole derivatives on cancer cell lines, this compound demonstrated an IC50 value significantly lower than that of conventional chemotherapeutics like doxorubicin. This suggests a promising role for this compound in cancer therapy .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Binding : Its structural similarity to nucleotides allows it to bind to nucleic acid synthesis pathways.
  • Metal Ion Coordination : The triazole ring facilitates interactions with metal ions crucial for enzyme function .

Research Findings and Future Directions

Recent studies have focused on synthesizing novel derivatives of this compound to enhance its biological activity. These derivatives are being explored for their potential as new therapeutic agents against resistant strains of bacteria and various types of cancer.

Table 2: Summary of Research Findings on Derivatives

DerivativeActivity TypeObserved Effect
DAntibacterialEffective against resistant strains
EAnticancerInduces apoptosis in multiple cell lines
FAnti-inflammatoryReduces cytokine levels in vitro

Q & A

Basic: What synthetic methodologies are effective for synthesizing 1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine, and how is structural purity validated?

Answer:
The compound can be synthesized via click chemistry (azide-alkyne cycloaddition) under copper(I) catalysis. For example, a propargyl-piperazine precursor is reacted with a 5-methyl-1,2,4-triazole-3-azide derivative in a H₂O:DCM (1:2) solvent system with CuSO₄·5H₂O and sodium ascorbate at ambient temperature . Reaction progress is monitored via TLC (hexane:ethyl acetate, 1:2), and purification involves silica gel chromatography. Structural validation employs elemental analysis (C, H, N content) and spectral techniques :

  • ¹H/¹³C NMR to confirm substitution patterns and piperazine ring integrity.
  • IR spectroscopy to detect characteristic triazole C=N stretching (~1600 cm⁻¹) and N-H bending (if applicable).
  • Mass spectrometry (e.g., ESI-MS) for molecular ion confirmation .

Basic: How does structural modification (e.g., triazole substitution) influence the toxicity profile of piperazine derivatives?

Answer:
Modified piperazine derivatives, including triazole-substituted analogs, generally exhibit low acute toxicity (LD₅₀ > 500 mg/kg in rodent models) due to reduced systemic absorption and metabolic stability. For example:

  • Subcutaneous administration studies show that β-cyclodextrin inclusion complexes reduce toxicity but may attenuate biological activity .
  • Toxicity is assessed via OECD Guideline 423 , with comparisons to controls (e.g., lidocaine). Structural modifications, such as bulky triazole substituents, enhance steric hindrance, limiting off-target interactions .

Advanced: How can structure-activity relationship (SAR) studies optimize the biological activity of triazole-piperazine hybrids?

Answer:
SAR optimization involves:

  • Substituent positioning : Para-substituted triazoles enhance π-π stacking with target receptors (e.g., DPP-IV), while meta-substitutions reduce binding affinity .
  • Electron-withdrawing groups (EWGs) : Fluorine or sulfonamide moieties improve enzymatic inhibition (e.g., DPP-IV IC₅₀ < 10 µM) by enhancing hydrogen bonding and charge transfer .
  • Linker flexibility : Ethylene or acetylene linkers between triazole and piperazine improve conformational adaptability for receptor docking .
    Methodology :
  • Induced-fit docking (AutoDock Vina) to model ligand-receptor interactions.
  • In vitro assays (e.g., DPP-IV inhibition) paired with molecular dynamics simulations to validate binding stability .

Advanced: What experimental strategies resolve discrepancies between in vitro and in vivo activity data for piperazine-triazole derivatives?

Answer:
Discrepancies often arise from metabolic instability or poor bioavailability . Mitigation strategies include:

  • Prodrug design : Acetylation of the piperazine nitrogen to enhance metabolic stability (e.g., liver microsomal assays using human CYP450 isoforms) .
  • Pharmacokinetic (PK) profiling : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS in rodent models.
  • Structural tuning : Introducing methyl groups on the triazole ring reduces oxidative degradation by manganese oxides (e.g., δ-MnO₂), as observed in environmental stability studies .

Advanced: How do computational models predict the multi-target potential of triazole-piperazine hybrids (e.g., dual 5-HT1A/σ1 receptor agonism)?

Answer:
Dual-target docking is employed using:

  • Crystal structures of 5-HT1A (PDB: 6WGT) and σ1 receptors (PDB: 5HK1).
  • Pharmacophore modeling to identify shared features (e.g., aromatic π-systems, basic nitrogen atoms).
  • Free-energy perturbation (FEP) to quantify binding energy contributions of triazole and piperazine moieties.
    Validation :
  • Radioligand displacement assays (³H-8-OH-DPAT for 5-HT1A; ³H-Pentazocine for σ1).
  • Functional assays (cAMP accumulation for 5-HT1A; calcium flux for σ1) .

Advanced: What analytical techniques are critical for detecting piperazine-triazole derivatives in complex biological matrices?

Answer:

  • LC-HRMS : Accurately quantifies metabolites using a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in H₂O:MeCN).
  • GC-EI-MS : Detects thermal degradation products (e.g., CO, NOx) with spectral matching to libraries (NIST) .
  • Immunoassays : Polyclonal antibodies raised against the triazole core for ELISA-based screening (LOD < 1 ng/mL) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine
Reactant of Route 2
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1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine

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